3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8BrCl2NO and a molecular weight of 308.99 g/mol . This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a pyrrolidinone ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-dichlorophenylamine with a brominated pyrrolidinone precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolidinones, lactams, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(2,4-dichlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2,4-Dichlorophenyl)pyrrolidin-2-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Bromo-1-phenylpyrrolidin-2-one: Similar structure but without the chlorine atoms, affecting its chemical and biological properties.
Uniqueness
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens with the pyrrolidinone ring makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBYHOVONSVERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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